4-chloro-5-[(4-fluorophenyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one
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Overview
Description
4-chloro-5-[(4-fluorophenyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core substituted with a benzimidazole and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-[(4-fluorophenyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the pyridazinone ring: This involves cyclization reactions where appropriate precursors are treated with reagents like hydrazine.
Substitution reactions: The chloro and fluoro groups are introduced via nucleophilic aromatic substitution reactions using suitable halogenated precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-[(4-fluorophenyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the aromatic rings or reduce any nitro groups present.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenated precursors and nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
4-chloro-5-[(4-fluorophenyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-5-[(4-fluorophenyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-chloro-5-[(4-fluorophenyl)amino]-2-(1H-benzimidazol-2-yl)pyridazin-3(2H)-one: Similar structure but lacks the methyl group on the benzimidazole ring.
4-chloro-5-[(4-fluorophenyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)pyrimidin-3(2H)-one: Similar structure but with a pyrimidinone core instead of pyridazinone.
Uniqueness
The uniqueness of 4-chloro-5-[(4-fluorophenyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H13ClFN5O |
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Molecular Weight |
369.8 g/mol |
IUPAC Name |
4-chloro-5-(4-fluoroanilino)-2-(1-methylbenzimidazol-2-yl)pyridazin-3-one |
InChI |
InChI=1S/C18H13ClFN5O/c1-24-15-5-3-2-4-13(15)23-18(24)25-17(26)16(19)14(10-21-25)22-12-8-6-11(20)7-9-12/h2-10,22H,1H3 |
InChI Key |
BJVUOIHRIMFEBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3C(=O)C(=C(C=N3)NC4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
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